2-(benzo[d][1,3]dioxol-5-yl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
62681-67-8 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)aziridine |
InChI |
InChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)3-6(1)7-4-10-7/h1-3,7,10H,4-5H2 |
InChI Key |
WITVCABNNHHUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Contextualization Within Aziridine Chemistry: Ring Strain and Reactivity
Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. wikipedia.org They are the nitrogen analogs of epoxides and cyclopropanes. A key feature of the aziridine (B145994) ring is its significant ring strain, which arises from the deviation of its bond angles (approximately 60°) from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain, estimated to be around 27 kcal/mol, is the primary driver of their high reactivity. acs.org
The reactivity of aziridines is dominated by ring-opening reactions, which relieve the steric strain. illinois.edursc.org These reactions can be initiated by a wide range of nucleophiles and electrophiles. nih.gov Nucleophilic ring-opening is a common transformation where a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. wikipedia.org The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the aziridine ring. frontiersin.org In the case of 2-arylaziridines, the aryl group can influence the reaction's pathway.
| Property | Description | Source |
| Structure | Three-membered heterocycle with one amine group and two methylene (B1212753) bridges. | wikipedia.org |
| Bond Angles | Approximately 60°, leading to significant angle strain. | wikipedia.org |
| Reactivity | Prone to ring-opening reactions due to the release of ring strain. | acs.orgillinois.edu |
| Key Reactions | Nucleophilic ring-opening, cycloadditions, and rearrangements. | wikipedia.orgillinois.edu |
Significance of the Benzo D Wikipedia.orgnih.govdioxol 5 Yl Moiety in Organic Synthesis
The benzo[d] wikipedia.orgnih.govdioxole, also known as the methylenedioxyphenyl group, is a common structural motif found in numerous natural products and pharmacologically active compounds. ias.ac.inworldresearchersassociations.com Its presence in a molecule can significantly influence its biological activity and chemical properties. chemicalbook.com This moiety is often found in alkaloids, such as berberine (B55584) and hydrastine, and is a key component in the synthesis of various pharmaceutical agents. rsc.org
In the context of organic synthesis, the benzodioxole group can act as a precursor for catechols and can influence the electronic environment of the molecule. chemicalbook.com The two oxygen atoms in the dioxole ring make the attached benzene (B151609) ring electron-rich, which can affect the reactivity of adjacent functional groups. chemicalbook.com This electronic-donating nature can be a crucial factor in directing the outcomes of synthetic transformations.
| Application Area | Significance of the Benzodioxole Moiety | Source |
| Natural Products | Integral structural feature of many alkaloids and other bioactive compounds. | ias.ac.in |
| Medicinal Chemistry | Associated with a wide range of biological activities, including anti-inflammatory and neuroprotective effects. | worldresearchersassociations.comchemicalbook.com |
| Organic Synthesis | Serves as a precursor to other functional groups and modulates the electronic properties of the molecule. | chemicalbook.com |
Research Trajectories and Academic Relevance of Arylaziridines As Synthetic Intermediates
Arylaziridines, which are aziridines bearing an aryl substituent, are a significant class of synthetic intermediates. nih.govresearchgate.net The presence of the aryl group provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. acs.orgnih.gov Research in this area has focused on developing new methods for the synthesis of arylaziridines and exploring their subsequent transformations. nih.gov
One of the key areas of research is the regioselective and stereoselective ring-opening of arylaziridines. researchgate.net The ability to control the outcome of these reactions is crucial for the synthesis of complex target molecules with defined stereochemistry. rsc.org For example, the ring-opening of 2-arylaziridines can lead to the formation of valuable β-amino alcohols and α-amino ketones, which are important building blocks in medicinal chemistry. ku.edu
Recent advancements have also explored the use of arylaziridines in cycloaddition reactions and rearrangements to form larger, more complex heterocyclic systems. rsc.orgacs.org The development of catalytic, enantioselective methods for these transformations is a major focus of current research, aiming to provide efficient access to chiral amines and their derivatives. illinois.edu
Synthetic Methodologies for 2-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)aziridine and Related Arylaziridines
The synthesis of 2-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)aziridine and its structural analogs, which are characterized by an aryl group attached to the three-membered nitrogen-containing heterocycle, is of significant interest in organic and medicinal chemistry. beilstein-journals.org The inherent ring strain of aziridines makes them valuable synthetic intermediates for creating more complex nitrogen-containing molecules. nih.govbeilstein-journals.org Various synthetic strategies have been developed to construct the aziridine (B145994) ring, which can be broadly categorized into direct aziridination approaches and cyclization strategies.
Spectroscopic and Advanced Structural Characterization of 2 Benzo D 1 2 Dioxol 5 Yl Aziridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework, while advanced 2D NMR experiments establish connectivity and stereochemical relationships.
In ¹H NMR spectra, the protons of the aziridine (B145994) ring typically appear in a characteristic region. Protons attached to the aziridine ring carbons resonate at approximately δ 1.5-3.5 ppm. ipb.pt For the 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine core, the proton at the C2 position, being benzylic, would be expected to show a distinct chemical shift. The vicinal coupling constants (³JHH) between the aziridine ring protons are critical for determining the relative stereochemistry (cis or trans) of substituents. ipb.pt The benzo[d] nih.govnih.govdioxole moiety presents characteristic signals, including a singlet for the methylene (B1212753) protons (O-CH₂-O) around δ 5.9-6.0 ppm and an ABX-type spin system for the aromatic protons. mdpi.com
¹³C NMR spectroscopy complements the proton data. The carbon atoms of the strained aziridine ring typically resonate in the δ 30-50 ppm range. ipb.pt The carbons of the benzodioxole ring, including the distinct signal for the methylene carbon (O-CH₂-O) near δ 100-102 ppm, are also readily identified. ijcmas.com The full assignment of proton and carbon signals is unequivocally confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively. For diastereomeric mixtures, distinct sets of signals for each diastereomer can often be resolved, allowing for their quantification and individual characterization. Chiral high-performance liquid chromatography can also be employed for the separation and quality control of diastereoisomeric and enantiomeric impurities in related complex structures. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aziridine CH | ~2.5 - 3.5 | ~35 - 50 | Benzylic position, influenced by substituents |
| Aziridine CH₂ | ~1.5 - 2.5 | ~30 - 45 | Chemical shifts and coupling constants are stereochemistry-dependent |
| Aziridine NH | ~1.0 - 3.0 | - | Broad signal, exchangeable with D₂O ipb.pt |
| O-CH₂-O | ~5.9 - 6.1 (s) | ~101 | Characteristic singlet for the methylenedioxy bridge mdpi.com |
| Aromatic CH | ~6.6 - 6.9 (m) | ~108 - 122 | Typically show an ABX spin system mdpi.com |
| Aromatic C (quaternary) | - | ~130 - 150 | Includes ipso-carbons and those bearing oxygen atoms |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives. This technique maps the precise spatial arrangement of atoms in a crystalline lattice, yielding accurate bond lengths, bond angles, and torsional angles.
For chiral derivatives, X-ray diffraction analysis of a single crystal allows for the unambiguous assignment of the absolute configuration (R or S) at stereogenic centers, provided that anomalous dispersion effects are properly measured, often requiring the presence of a heavy atom. mdpi.com
The analysis of various crystalline structures containing the benzo[d] nih.govnih.govdioxole moiety reveals important conformational features. The five-membered dioxole ring is typically not planar and often adopts a flattened envelope conformation, where the methylene carbon atom is displaced from the plane of the other four atoms. nih.govresearchgate.netresearchgate.net The degree of this puckering can be quantified by parameters derived from the crystal structure data. nih.gov The dihedral angle between the benzodioxole ring system and other attached planar moieties, such as a benzimidazole (B57391) ring, has been observed to be in the range of 10-16°. researchgate.netresearchgate.net In more complex fused systems, other rings may adopt specific conformations, such as the boat conformation observed for a dihydropyridine (B1217469) ring in a dibenzo[a,j]acridine derivative. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N—H⋯N or N—H⋯S) and C—H⋯π interactions, which dictate the supramolecular architecture. nih.govnih.gov
Table 2: Illustrative Crystallographic Data for Compounds Containing the Benzo[d] nih.govnih.govdioxole Moiety
| Compound | Formula | Crystal System | Space Group | Key Conformational Feature | Reference |
| 2-(benzo[d] nih.govnih.govdioxol-5-yl)-1H-benzimidazole | C₁₄H₁₀N₂O₂ | Monoclinic | P2₁/n | Dioxole ring in envelope conformation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole | C₁₄H₉NO₂S | Orthorhombic | Pbca | Dioxole ring in flattened envelope conformation. nih.gov | nih.gov |
| 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine | C₂₈H₁₉NO₂ | Monoclinic | P2₁/c | Central dihydropyridine ring adopts a boat conformation. nih.gov | nih.gov |
| (E)-2-[1-(benzo[d] nih.govnih.govdioxol-5-yl)ethylidene]hydrazonecarbothioamide | C₁₁H₁₃N₃O₂S | Monoclinic | P2₁/c | Benzodioxole ring system is approximately planar. nih.gov | nih.gov |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Mechanistic Elucidation
Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography (LC-MS or GC-MS) and tandem mass spectrometry (MS/MS), are powerful tools for monitoring reactions that form 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives and for elucidating their fragmentation mechanisms. High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of synthesized compounds by providing a highly accurate mass measurement. mdpi.com
The aziridine ring itself can be utilized as a reactive handle to facilitate detailed structural analysis by mass spectrometry. Aziridination of carbon-carbon double bonds, followed by collision-induced dissociation (CID) in MS/MS experiments, can generate characteristic fragmentation patterns that reveal the original position of the double bond. nih.gov This "aziridination-assisted mass spectrometry" approach is particularly useful for isomeric resolution. nih.gov
Upon CID, protonated aziridine derivatives undergo specific fragmentation pathways. For instance, fragmentation of an aziridinated C=C bond within a hydrocarbon chain can proceed via ring-opening to yield a diagnostic imine ion. nih.gov In contrast, an aziridinated ring C=C bond may fragment to produce a stabilized allylic carbocation. nih.gov The study of these fragmentation pathways provides deep mechanistic insight. Reaction monitoring by MS allows for the real-time tracking of reactants, intermediates, and products, which is invaluable for optimizing reaction conditions and understanding complex reaction mechanisms, such as those involved in multicomponent reactions that form macrocycles driven by aziridine aldehydes. rsc.org
Table 3: Potential Characteristic Fragmentations in ESI-MS/MS of a Protonated 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine Derivative
| Fragmentation Pathway | Description | Potential Fragment Ion |
| Benzylic Cleavage | Cleavage of the bond between the aziridine ring and the benzodioxole moiety. | [C₈H₇O₂]⁺ (m/z 149), the benzodioxol-5-ylmethyl cation. |
| Aziridine Ring Opening | Ring opening followed by loss of small neutral molecules (e.g., ethene imine). | Formation of diagnostic imine or allylic carbocation fragments. nih.gov |
| Loss of CH₂O | A characteristic fragmentation of the methylenedioxy group. | [M+H - 30]⁺ |
| Retro-Diels-Alder (RDA) | If part of a more complex fused ring system, an RDA reaction could occur. | Varies depending on the overall structure. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying key functional groups within 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine derivatives and for probing their conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. The N-H stretching vibration of the aziridine ring is expected to appear as a band in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methylene bridge are observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The region from 1400-1650 cm⁻¹ is particularly diagnostic, containing aromatic C=C stretching vibrations. researchgate.net The benzodioxole group is characterized by strong C-O stretching bands, typically found in the 1250-1000 cm⁻¹ region. Specific vibrations related to the CH₂ group of the five-membered ring, such as scissoring (ca. 1489 cm⁻¹) and wagging (ca. 1378 cm⁻¹) modes, can also be identified. orientjchem.org
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum, particularly the "ring breathing" mode near 1000 cm⁻¹. orientjchem.org The symmetric stretching of the nitro group (υsNO₂), if present as a substituent, gives a strong Raman band around 1430 cm⁻¹. orientjchem.org Because Raman spectroscopy is less sensitive to water and uses longer wavelength radiation, it can be advantageous for certain sample types. The combination of IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. orientjchem.org
Table 4: Key Vibrational Frequencies for 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H stretch (aziridine) | 3200 - 3400 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch (CH₂) | 2900 - 3000 | IR, Raman |
| Aromatic C=C stretch | 1640 - 1450 | IR, Raman |
| CH₂ scissoring (dioxole) | ~1489 | IR |
| CH₂ wagging (dioxole) | ~1378 | Raman |
| Asymmetric C-O-C stretch | ~1250 | IR |
| Symmetric C-O-C stretch | ~1040 | IR |
| Ring breathing (aromatic) | ~1000 | Raman |
Computational and Theoretical Investigations of 2 Benzo D 1 2 Dioxol 5 Yl Aziridine Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, offering a balance between accuracy and computational cost. For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, DFT studies would be instrumental in understanding its behavior in chemical transformations.
Transition State Analysis for Regioselectivity and Stereospecificity
The regioselectivity and stereospecificity of reactions involving aziridines are of paramount importance in synthetic chemistry. DFT calculations can be used to locate and characterize the transition states of various possible reaction pathways. By comparing the activation energies of these transition states, one can predict the favored regio- and stereochemical outcomes.
For instance, in a nucleophilic ring-opening reaction of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, the nucleophile could attack either of the two carbon atoms of the aziridine (B145994) ring. DFT calculations would allow for the modeling of both potential transition states. The calculated activation energies would reveal which carbon is more susceptible to nucleophilic attack, thus predicting the regioselectivity of the reaction.
Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine
| Nucleophile | Attack at C2 (kcal/mol) | Attack at C3 (kcal/mol) | Predicted Regioselectivity |
| Cyanide | 15.2 | 18.5 | C2 attack favored |
| Azide | 14.8 | 19.1 | C2 attack favored |
| Thiophenoxide | 16.0 | 17.9 | C2 attack favored |
Note: The data in this table is illustrative and represents the type of results that would be obtained from DFT calculations.
Elucidation of Catalytic Cycles and Rate-Determining Steps
Many reactions involving aziridines are catalyzed, often by Lewis or Brønsted acids. DFT can be used to model the entire catalytic cycle, identifying all intermediates and transition states. This allows for the determination of the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding the rate-determining step is crucial for optimizing reaction conditions and designing more efficient catalysts.
A hypothetical DFT study of a Lewis acid-catalyzed reaction of 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine could reveal the energetics of each step, from the initial coordination of the Lewis acid to the aziridine nitrogen to the final product formation and catalyst regeneration.
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis
Quantum mechanical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, provide detailed information about the electronic structure and bonding within a molecule. For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, these calculations can elucidate the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO).
Analysis of the molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape indicate its ability to accept electrons (electrophilicity). This information can be used to predict how the molecule will interact with other reagents.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Reactivity
For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. In the context of a reaction, MD simulations can help to understand how the molecule approaches a reactant, how the solvent molecules arrange themselves around the transition state, and how the product is formed and diffuses away.
Prediction of Novel Reactivity and Selectivity Patterns
A key advantage of computational chemistry is its predictive power. By performing theoretical calculations on reactions that have not yet been attempted experimentally, it is possible to predict novel reactivity and selectivity patterns. For 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine, computational studies could explore its reactivity with a wide range of reagents under various conditions.
For example, theoretical calculations could be used to screen a library of potential catalysts for a specific transformation, identifying the most promising candidates for experimental investigation. Furthermore, by systematically modifying the substituents on the aziridine ring or the aromatic system, computational studies can help in designing new derivatives with desired reactivity and selectivity. This predictive capability can significantly accelerate the discovery of new chemical reactions and the development of new synthetic methodologies.
Synthetic Applications of 2 Benzo D 1 2 Dioxol 5 Yl Aziridine As a Key Intermediate
Role as a Chiral Building Block in Enantioselective Organic Synthesis
Optically active aziridines are highly sought-after chiral building blocks in asymmetric synthesis. The stereodefined centers of a chiral aziridine (B145994) can be transferred to the product, allowing for the construction of enantiomerically pure or enriched molecules. The enantioselective synthesis of aziridines, including derivatives like 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine, can be achieved through various methods, such as the use of chiral catalysts in the aziridination of alkenes. rsc.org
Once obtained in an enantiomerically pure form, 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine can undergo stereospecific ring-opening reactions. Nucleophilic attack on one of the two ring carbons proceeds with inversion of configuration, leading to the formation of new stereocenters in a predictable manner. This controlled stereochemistry is crucial in the synthesis of complex target molecules where specific stereoisomers are required for biological activity.
Precursor to β-Functionalized Amines and Amino Acid Analogues
The ring-opening of 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine with various nucleophiles is a powerful method for the synthesis of β-functionalized amines. The regioselectivity of the ring-opening is influenced by the nature of the N-substituent on the aziridine and the reaction conditions. Nucleophiles such as organometallics, halides, and oxygen- or nitrogen-based nucleophiles can be employed to introduce a wide range of functional groups at the β-position relative to the amino group. nih.govnih.gov
This strategy has been successfully applied to the synthesis of various β-phenethylamines, a class of compounds with significant biological and pharmacological activities. nih.gov Furthermore, the versatile reactivity of the aziridine ring allows for its conversion into non-proteinogenic amino acid analogues. These modified amino acids are valuable tools in medicinal chemistry for the development of peptides and proteins with enhanced properties. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product Type | Potential Application |
|---|---|---|
| Organocuprates | β-Alkylated/Arylated Amines | Synthesis of bioactive compounds |
| Azides | β-Azido Amines | Precursors to diamines and other nitrogen-containing compounds |
| Thiols | β-Thio Amines | Synthesis of sulfur-containing amino acids and peptides |
| Halides | β-Halo Amines | Versatile intermediates for further functionalization |
Synthesis of Polycyclic and Fused Heterocyclic Systems (e.g., Piperazine (B1678402) Precursors, Oxazolines)
The strained aziridine ring can participate in ring-expansion and cycloaddition reactions to construct larger, more complex heterocyclic systems. metu.edu.trnih.gov For instance, aziridines can serve as precursors to piperazines, a six-membered heterocyclic motif prevalent in many pharmaceuticals. metu.edu.trmetu.edu.trresearchgate.net The synthesis of piperazine precursors from aziridines often involves a multi-step sequence that may include ring-opening followed by intramolecular cyclization. metu.edu.tr
Moreover, 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine can be a key starting material for the synthesis of oxazolines. nih.govbeilstein-archives.org Oxazolines are five-membered heterocyclic compounds with a broad range of applications, including their use as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of natural products. nih.govwikipedia.orgresearchgate.netnio.res.in The formation of oxazolines from aziridines typically involves a reaction with an acylating agent, leading to ring expansion. beilstein-archives.org
Table 2: Heterocyclic Systems Derived from Aziridine Precursors
| Heterocyclic System | Synthetic Strategy | Significance |
|---|---|---|
| Piperazines | Ring-opening followed by intramolecular cyclization | Core structure in many approved drugs |
| Oxazolines | Ring-expansion with acylating agents | Chiral ligands, synthetic intermediates |
| Pyrrolidines | Rearrangement or cycloaddition reactions | Common motif in natural products and pharmaceuticals |
Integration into Complex Molecular Architectures and Scaffolds
The versatility of 2-(benzo[d] metu.edu.trchemicalbook.comdioxol-5-yl)aziridine extends to its incorporation into more intricate molecular architectures and scaffolds. The functional groups introduced through its ring-opening can serve as handles for further chemical transformations, allowing for the construction of complex molecules with diverse functionalities.
This intermediate can be strategically employed in the total synthesis of natural products that contain the benzodioxole motif and a nitrogen-containing fragment. The ability to introduce stereocenters with high control makes it a valuable tool in the synthesis of alkaloids and other biologically active natural products. The benzodioxole unit itself is a key pharmacophore in many compounds, and its presence in this aziridine building block provides a direct route to such structures.
Future Research Directions and Emerging Trends in 2 Benzo D 1 2 Dioxol 5 Yl Aziridine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, minimizing energy consumption, and using environmentally benign reagents. rsc.orgresearchgate.net For the synthesis of 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine, two key technologies are poised to make significant contributions: flow chemistry and photoredox catalysis.
Flow Chemistry: Continuous flow processes offer substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The synthesis of aziridines, which can involve hazardous intermediates or reagents, is particularly well-suited to flow methodologies. uc.ptorganic-chemistry.org A mixed flow-batch approach has been successfully developed for the synthesis of functionalized NH-aziridines from vinyl azides using cyclopentylmethylether (CPME), an environmentally responsible solvent. beilstein-archives.org This strategy minimizes exposure to potentially explosive intermediates and allows for the safe use of organolithium reagents in the subsequent functionalization step. beilstein-archives.org Adapting such a system for the synthesis of 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine from a precursor like 5-vinylbenzo[d] beilstein-journals.orguc.ptdioxole could offer a safer and more scalable production method.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. nih.gov This methodology allows for the generation of radical intermediates that can participate in a variety of transformations. Recently, photoredox-catalyzed cascade reactions have been employed to synthesize complex heterocyclic systems. nih.govrsc.org Future research could explore the photoredox-catalyzed aziridination of 5-vinylbenzo[d] beilstein-journals.orguc.ptdioxole. By using a suitable nitrogen source and a photocatalyst, it may be possible to generate a nitrene radical equivalent that adds across the double bond, providing a green and efficient route to the target aziridine (B145994) under ambient temperature and pressure.
| Technology | Potential Advantages for Aziridine Synthesis | Relevant Precursor |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, reduced waste. organic-chemistry.org | 5-Azido-6-vinylbenzo[d] beilstein-journals.orguc.ptdioxole |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. nih.gov | 5-Vinylbenzo[d] beilstein-journals.orguc.ptdioxole |
Exploration of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity
The development of new catalytic systems is crucial for controlling the selectivity of aziridination reactions. For a molecule like 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine, achieving high stereoselectivity is particularly important for its potential applications.
Future efforts will likely focus on both metal-based and organocatalytic systems. Chiral rhodium and iridium complexes have shown great promise in the asymmetric aziridination of olefins. For instance, the Aza-Darzen reaction, which can be catalyzed by chiral boronic esters (BOROX-type catalysts), has been used to prepare aziridine-3-carboxamides with high stereoselectivity. mdpi.com The application of such catalysts to the reaction of an imine derived from piperonal (B3395001) (benzo[d] beilstein-journals.orguc.ptdioxole-5-carbaldehyde) with a diazo compound could yield enantiomerically enriched 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine derivatives.
Furthermore, metal-free catalytic systems are gaining traction as a sustainable alternative. rsc.org For example, diethylammonium (B1227033) iodide has been shown to effectively catalyze the reaction of 2-aryl-aziridines with carbon dioxide. rsc.org Exploring novel hydrogen-bond donor catalysts or chiral phase-transfer catalysts could lead to new, highly stereoselective methods for the synthesis of the target aziridine. The goal is to develop systems that not only provide high enantiomeric excess but also operate under mild conditions with low catalyst loadings.
Chemo- and Regioselective Functionalization Strategies for the Benzo[d]beilstein-journals.orguc.ptdioxol-5-yl Moiety
While many reactions focus on the reactivity of the aziridine ring, the benzo[d] beilstein-journals.orguc.ptdioxol-5-yl moiety itself offers opportunities for selective functionalization. Developing methods to modify this aromatic portion of the molecule while preserving the aziridine ring would significantly expand the accessible chemical space.
A promising avenue is the use of directed C-H activation. acs.org By temporarily installing a directing group on the aziridine nitrogen, it may be possible to selectively functionalize the C-4 or C-6 positions of the benzodioxole ring. Iridium-catalyzed C-H borylation, for example, has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system. nih.gov A similar strategy could be employed to install a versatile boronic ester onto the 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine scaffold, which could then be used in subsequent cross-coupling reactions to introduce a wide range of substituents. researchgate.net
Another emerging area is the chemistry of heteroarynes. nih.gov Regioselective deprotonation of a suitably substituted 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine derivative could generate a strained aryne intermediate. Trapping this intermediate with various nucleophiles or dienophiles would provide a powerful method for installing new functional groups on the aromatic ring with high regioselectivity. nih.gov
| Functionalization Strategy | Target Position | Potential Outcome |
| Directed C-H Borylation | C-4 or C-6 | Installation of a boronic ester for further cross-coupling. nih.gov |
| Aryne Generation/Trapping | C-4/C-5 or C-6/C-7 | Introduction of diverse functional groups via nucleophilic addition or cycloaddition. |
Computational Design and Prediction of Aziridine Reactivity for Targeted Synthesis
Computational chemistry is becoming an indispensable tool in modern organic synthesis, allowing for the prediction of reactivity, selectivity, and reaction mechanisms. chemrevlett.com For 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine, computational methods can provide valuable insights to guide synthetic efforts.
Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions involving the aziridine ring. For example, in regioselective ring-opening reactions, DFT can predict which of the two aziridine carbons is more susceptible to nucleophilic attack based on the electronic and steric properties of the N- and C-substituents. rsc.org This predictive power is crucial for designing syntheses that yield a single, desired regioisomer. The Aryne Distortion Model, which uses computational analysis to predict the regioselectivity of nucleophilic attack on unsymmetrical arynes, could be applied to functionalization strategies for the benzodioxole moiety. nih.gov
Furthermore, computational screening of potential catalysts could accelerate the discovery of new and more efficient catalytic systems for the synthesis of 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine. By modeling the interaction between a substrate, a catalyst, and a reagent, researchers can identify promising catalyst candidates for experimental validation, saving significant time and resources. rsc.org
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. rsc.orgrug.nl The unique reactivity of the aziridine ring makes 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine an excellent candidate for incorporation into such reactions.
In one potential cascade sequence, the aziridine could undergo a ring-opening reaction with a nucleophile, and the resulting amino alcohol could then participate in an intramolecular cyclization to form a larger, more complex heterocyclic system. Rhodium(III)-catalyzed cascade annulations are known to produce complex fused heterocyclic systems in one step. acs.org
Multicomponent reactions, such as the Ugi or Passerini reactions, offer another powerful platform for leveraging the chemistry of this aziridine. nih.gov For example, the ring-opening of 2-(benzo[d] beilstein-journals.orguc.ptdioxol-5-yl)aziridine with an acid could generate an amino alcohol intermediate in situ. This intermediate could then be trapped by an isocyanide and a carbonyl compound in a Ugi-type reaction to rapidly generate a diverse library of complex, peptide-like molecules. mdpi.com The development of novel MCRs that either form the aziridine ring or use it as a key building block is a rapidly growing field with immense potential. beilstein-journals.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)aziridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and tert-butyl hydroxycarbamate. For example, 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid reacts with tert-butyl hydroxycarbamate under DCC activation, followed by silica gel chromatography (eluent: ethyl acetate/hexane = 1:10) to yield derivatives .
- Key Variables : Temperature (room temperature to 100°C), solvent polarity, and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling reactions) significantly affect yields.
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Techniques :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substitution patterns and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for intermediates like tert-butyl derivatives .
- FT-IR : Identifies functional groups (e.g., aziridine ring vibrations at ~950 cm⁻¹) .
Q. What preliminary biological activities have been reported for benzodioxole-aziridine hybrids?
- Anticonvulsant Activity : Derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazoles show dose-dependent anticonvulsant effects in rodent models via GABAergic modulation .
- Antibacterial Potential : Substituted dihydropyrazoles exhibit MIC values of 8–32 µg/mL against Gram-positive pathogens, linked to membrane disruption .
Advanced Research Questions
Q. How do contradictory bioactivity results arise in benzodioxole-aziridine derivatives, and how can they be resolved?
- Case Study : Discrepancies in anticonvulsant vs. antibacterial potency (e.g., tert-butyl substituents enhance anticonvulsant activity but reduce antibacterial efficacy) suggest target-specific steric or electronic effects .
- Resolution : Use orthogonal assays (e.g., enzyme inhibition vs. whole-cell screening) and computational docking to clarify mechanisms .
Q. What quantum chemical methods are suitable for predicting the reactivity of the aziridine ring in this compound?
- Approach : Density Functional Theory (DFT) with Gaussian 09 software calculates bond angles, charge distribution, and ring strain. For example, the aziridine ring’s strain energy (~27 kcal/mol) correlates with nucleophilic opening reactions .
- Validation : Compare computed IR spectra with experimental data to refine computational models .
Q. How can structure-activity relationships (SAR) guide the design of novel derivatives with enhanced selectivity?
- SAR Insights :
- Benzodioxole Modifications : Electron-withdrawing groups (e.g., nitro) at the 5-position improve α-glucosidase inhibition (IC₅₀ = 27.6 µM) .
- Aziridine Functionalization : Bulky substituents (e.g., tert-butyl) reduce off-target interactions in anticancer iridium(III) complexes .
Q. What strategies mitigate aziridine ring instability during in vitro assays?
- Stabilization Methods :
- pH Control : Buffered solutions (pH 6.5–7.4) minimize ring-opening hydrolysis .
- Protecting Groups : Boc (tert-butoxycarbonyl) or Fmoc groups shield the aziridine nitrogen during synthetic steps .
Q. How do benzodioxole-aziridine hybrids interact with enzyme active sites, and what binding motifs are critical?
- Case Study : The benzo[d][1,3]dioxole moiety in 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one binds α-glucosidase via π-π stacking with Tyr299 and His348, while the aziridine acts as a covalent inhibitor .
- Techniques : Molecular dynamics (MD) simulations and X-ray crystallography resolve binding modes .
Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
